2-(4-Methoxybenzylidene)indan-1-one

Description

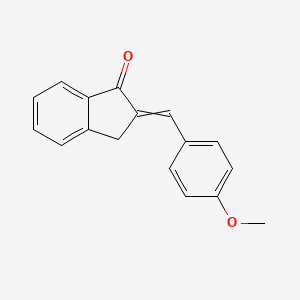

2-(4-Methoxybenzylidene)indan-1-one (CAS: Not explicitly provided) is a conjugated organic compound featuring an indan-1-one core fused with a 4-methoxybenzylidene moiety. Its molecular formula is C₁₇H₁₄O₂, with a planar indan-1-one system (r.m.s. deviation = 0.007 Å) and a methoxy-substituted benzene ring twisted by 8.15(6)° relative to the indanone plane . The E-configuration of the C=C bond and supramolecular interactions (C–H···O hydrogen bonds and π-π stacking) stabilize its crystal structure . Synthesized via condensation reactions, it serves as a precursor for donor-acceptor chromophores and bioactive derivatives, with emerging applications in nonlinear optics (NLO) and medicinal chemistry .

Properties

IUPAC Name |

2-[(4-methoxyphenyl)methylidene]-3H-inden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O2/c1-19-15-8-6-12(7-9-15)10-14-11-13-4-2-3-5-16(13)17(14)18/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBOMEZWDBOXOKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2CC3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60327184 | |

| Record name | 2-(4-methoxybenzylidene)indan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17434-24-1 | |

| Record name | 2-(4-methoxybenzylidene)indan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Indan-1-one Core via Acid-Catalyzed Cyclization

The indan-1-one scaffold is typically synthesized through acid-catalyzed cyclization of chalcone precursors. For example, 1,3-diarylpropenone (chalcone) derivatives undergo intramolecular Friedel-Crafts acylation under acidic conditions. In a representative protocol, 1,3-bis-(3,4,5-trimethoxyphenyl)-propenone (6 ) cyclizes in toluene with methanesulfonic acid at reflux to yield 4,5,6-trimethoxy-3-(3,4,5-trimethoxyphenyl)-indan-1-one (7 ) (32% yield). Similar conditions using trifluoroacetic acid (TFA) at 120°C improved yields to 24%.

Key Reaction Parameters

| Catalyst | Temperature | Time (h) | Yield (%) |

|---|---|---|---|

| Methanesulfonic acid | Reflux | 4 | 32 |

| TFA | 120°C | 4 | 24 |

Knoevenagel Condensation with 4-Methoxybenzaldehyde

The benzylidene group is introduced via base-mediated condensation of indan-1-one with 4-methoxybenzaldehyde. In a patented method, 4,5,6-trimethoxyindan-1-one (7 ) reacts with 3,4-methylenedioxybenzaldehyde in methanolic potassium hydroxide (2.5%) at 30°C for 3 hours, yielding the benzylidene derivative (8 ) in 50% yield. Substituting 4-methoxybenzaldehyde under identical conditions would produce 2-(4-methoxybenzylidene)indan-1-one.

Optimization Insights

-

Base Selection : Aqueous KOH outperforms NaOH due to enhanced enolate stability.

-

Solvent Effects : Methanol facilitates aldehyde solubility while minimizing side reactions.

Friedel-Crafts Acylation and Subsequent Functionalization

Lewis Acid-Catalyzed Cyclization

The indan-1-one core can be synthesized via Friedel-Crafts acylation using Lewis acids. For instance, NbCl5 catalyzes the reaction between 3,3-dimethylacrylic acid (19 ) and aromatic substrates (20 ) to form 1-indanones (22 ) in yields up to 78%. Adapting this method, 3-(4-methoxyphenyl)propionic acid could cyclize to generate the substituted indan-1-one precursor.

Acyl Chloride Intermediate Formation

Conversion of 3-arylpropionic acids to acyl chlorides (e.g., using thionyl chloride) enhances cyclization efficiency. Nafion®-H, a solid superacid, catalyzes the cyclization of acid chloride 30 in benzene, yielding unsubstituted 1-indanone (2 ) in 90% yield. Introducing a 4-methoxy group at the aryl position prior to cyclization would direct the synthesis toward the target compound.

Comparative Catalyst Performance

| Catalyst | Substrate | Yield (%) |

|---|---|---|

| NbCl5 | 3,3-Dimethylacrylic acid | 78 |

| Nafion®-H | 3-Arylpropionic acid chloride | 90 |

Microwave-Assisted Synthesis

Accelerated Cyclization under Microwave Irradiation

Microwave irradiation significantly reduces reaction times for indan-1-one formation. A reported protocol hydrolyzes benzyl Meldrum’s acid derivatives (67 ) under microwave conditions (100°C, 20 minutes) to carboxylic acids (68 ), followed by chlorosulfonic acid-mediated cyclization to halo-1-indanones (69 ) in 85% yield. Applying this method to 4-methoxy-substituted precursors could streamline the synthesis.

Green Chemistry Approaches

Solvent-Free and Biocatalytic Methods

Emerging strategies emphasize sustainability. For example, Sc(OTf)3-catalyzed cyclization of quaternized Meldrum’s acids (70 ) achieves 94% yield under mild conditions. Additionally, citric acid or lemon juice has been employed as eco-friendly catalysts for related ketone syntheses, though direct applications to this compound remain unexplored.

Stereoselective Synthesis Using N-Heterocyclic Carbenes (NHCs)

NHC-Catalyzed Tandem Reactions

NHCs enable stereoselective formation of spiro-1-indanones via Stetter–Aldol–Aldol (SAA) sequences. Phthalaldehydes (72 ) and chalcones (76 ) react in the presence of thiazole-based carbene 78 to form spiro bis-indane products (85 ) with high diastereoselectivity . While primarily used for spiro compounds, this method could be adapted for benzylidene derivatives by modifying aldehyde inputs.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxybenzylidene)indan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 2-(4-methoxybenzylidene)indan-1-one exhibit significant antimicrobial properties. A study demonstrated that certain chalcone derivatives showed notable antibacterial activity against both gram-positive and gram-negative bacteria, with some compounds achieving minimum inhibitory concentrations (MICs) as low as 15.6 µg/ml against Pseudomonas aeruginosa and Salmonella typhimurium . This suggests potential for development into new antimicrobial agents.

Anticancer Properties

The compound has been investigated for its anticancer effects. Studies have shown that methoxy-substituted indanone derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For instance, compounds related to this compound have been reported to exhibit cytotoxic effects on various cancer cell lines, indicating their potential as therapeutic agents .

Neurological Applications

Recent findings highlight the potential of methoxy-substituted indanones as adenosine receptor antagonists, which could be beneficial in treating neurological disorders. Compounds derived from this scaffold have shown high affinity for A1 and A2A receptors, suggesting their use in managing conditions such as Parkinson's disease and other neurodegenerative disorders . For example, one lead compound displayed nanomolar affinity for both receptors, indicating its promise for further development.

UV Absorption Properties

The compound has applications in the formulation of UV filters in cosmetics and sunscreens. Its ability to absorb UV radiation makes it a candidate for inclusion in formulations aimed at protecting skin from harmful UV rays. A patent describes its incorporation into oil-in-water emulsions that enhance skin compatibility while providing effective UV protection . This application is particularly relevant given the increasing consumer demand for effective sun protection products.

Supramolecular Chemistry

The structural characteristics of this compound have been studied extensively using X-ray crystallography. These studies reveal the formation of helical supramolecular chains, which may influence its physical properties and interactions with biological targets . Understanding these structural attributes can aid in the design of new derivatives with enhanced efficacy.

Summary of Findings

Mechanism of Action

The mechanism of action of 2-(4-Methoxybenzylidene)indan-1-one primarily involves its role as an aromatase inhibitor. Aromatase is an enzyme responsible for the conversion of androgens to estrogens. By inhibiting this enzyme, the compound reduces estrogen levels, which is beneficial in treating estrogen-dependent breast cancer. The compound’s structure allows it to bind to the active site of aromatase, thereby blocking its activity .

Comparison with Similar Compounds

Table 1: Structural Parameters of Selected Benzylideneindanone Derivatives

Key Observations :

- Planarity: The 4-methoxy derivative exhibits near-planar indanone systems, whereas bulky substituents (e.g., 2,4,6-trimethoxy) likely increase steric hindrance, reducing planarity .

- Crystal Packing : Halogenated analogs (e.g., bromo-fluoro derivatives) rely on halogen bonds for stabilization, unlike the methoxy derivative’s hydrogen bonding and π-π interactions .

Key Observations :

- NLO Potential: Methoxy and trimethoxy derivatives exhibit enhanced hyperpolarizability due to electron-donating groups, positioning them as candidates for photonic devices .

- Biological Activity: Mannich bases derived from 2-(4-hydroxy-3-methoxybenzylidene)indan-1-one show cytotoxicity against oral squamous cell carcinoma (IC₅₀ = 3.1–18.6 μM) and inhibit human carbonic anhydrase isoforms (Kᵢ = 45–120 nM) .

Photophysical and Computational Insights

Table 3: Photophysical Properties and Solvent Effects

Key Observations :

- Solvent Interactions: The hyperpolarizability of indanone derivatives correlates with solvent dipolarity/polarizability, suggesting tunable NLO responses in varying environments .

- Computational Validation : DFT studies confirm the role of methoxy groups in stabilizing charge-transfer excited states, enhancing NLO efficiency .

Biological Activity

2-(4-Methoxybenzylidene)indan-1-one is an organic compound characterized by the molecular formula . It is a derivative of indanone, featuring a methoxybenzylidene group that provides significant biological activity, particularly as an aromatase inhibitor. This compound's structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research.

Aromatase Inhibition

The primary mechanism of action for this compound is its role as an aromatase inhibitor . Aromatase is an enzyme that converts androgens into estrogens, and inhibiting this enzyme can be beneficial in treating estrogen-dependent cancers, particularly breast cancer. The compound binds to the active site of aromatase, effectively blocking its activity and reducing estrogen levels in the body.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity . For instance, studies have shown that related compounds derived from indanone chalcones demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The zones of inhibition ranged from 10 to 28 mm, with minimum inhibitory concentrations (MICs) for some compounds being as low as 15.6 µg/ml against strains like Pseudomonas aeruginosa and Salmonella typhimurium .

Anti-Cancer Activity

In addition to its aromatase inhibition, studies have reported that methoxy-substituted indanone derivatives show promising anti-cancer activity . For example, specific derivatives have been noted for their ability to induce apoptosis in cancer cell lines and suppress tumor growth in animal models .

Table: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study conducted on various derivatives of indanone chalcones revealed that several compounds exhibited notable antibacterial properties. The most active compound demonstrated an MIC of 15.6 µg/ml against multiple bacterial strains, suggesting potential for development into therapeutic agents for bacterial infections .

Case Study: Anti-Cancer Mechanism

In vivo studies indicated that methoxy-substituted indanones could significantly reduce tumor growth in mice models. The lead compound showed an IC50 value indicating effective cytotoxicity against MCF-7 breast cancer cells, supporting its potential use in cancer therapy .

Q & A

Q. What are the optimal synthetic conditions for preparing 2-(4-Methoxybenzylidene)indan-1-one via Claisen-Schmidt condensation?

The Claisen-Schmidt condensation between indan-1-one and 4-methoxybenzaldehyde is a common method. Key parameters include:

- Catalyst : Base catalysts (e.g., NaOH or KOH) in ethanol or methanol under reflux.

- Solvent : Polar aprotic solvents (e.g., DMF) may enhance reaction efficiency.

- Temperature : Reflux conditions (70–80°C) for 4–6 hours yield higher purity.

- Workup : Acidification to precipitate the product, followed by recrystallization from ethanol.

Structural confirmation via NMR and X-ray crystallography is critical to verify the (E)-configuration of the benzylidene moiety .

Q. How is the molecular structure of this compound confirmed experimentally?

- X-ray crystallography : The indanone core and benzylidene substituent exhibit planarity, with a dihedral angle of ~8.15° between the indanone system and the methoxybenzene ring .

- Spectroscopy :

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved during structural refinement?

Discrepancies in bond lengths or angles may arise from twinning, disorder, or poor data resolution. Strategies include:

- Software tools : Use SHELXL for refinement, applying restraints for disordered regions and validating with R-factors (e.g., R₁ < 0.05 for high-quality data) .

- Validation metrics : Check the Hirshfeld surface analysis to identify non-covalent interactions (e.g., C–H···O) that influence packing .

- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., 2-(3,5-dimethoxybenzylidene)indan-1-one) to validate geometric parameters .

Q. What computational methods predict the reactivity of this compound in biological systems?

- Docking studies : Molecular docking with proteins (e.g., carbonic anhydrase) evaluates binding affinity. Software like AutoDock Vina assesses interactions with active-site residues (e.g., Zn²⁺ coordination) .

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrophilicity indices .

- MD simulations : Simulate solvation effects (e.g., in water/DMSO) to study conformational stability over 100-ns trajectories .

Q. How do substituent variations on the benzylidene moiety affect photophysical properties?

- Methoxy positioning : The 4-methoxy group enhances planarity and π-conjugation, red-shifting UV-Vis absorption (λₐᵦₛ ~350 nm) compared to 3-methoxy derivatives.

- Electron-withdrawing groups : Substitution with nitro or halogens increases intramolecular charge transfer (ICT), detectable via fluorescence quenching .

Data Contradiction and Resolution

Q. How to address conflicting reports on the biological activity of this compound derivatives?

- Dose-response validation : Re-evaluate IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell viability) to rule out false positives from aggregation or solvent effects.

- Structural analogs : Compare activities of derivatives (e.g., Mannich base modifications) to isolate the pharmacophore .

- Meta-analysis : Aggregate data from Hirshfeld surface analysis and crystallographic databases (CCDC) to correlate molecular packing with bioactivity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.